Cas no 21253-97-4 (ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate)
ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-4-carboxylic acid, 5-amino-1-cyclopentyl-, ethyl ester
- ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate
- SCHEMBL1406872
- CS-0288946
- 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester
- AKOS010517064
- DB-142432
- XAMABJRYYIAABD-UHFFFAOYSA-N
- 21253-97-4
- TQP0080
- EN300-150793
- ethyl5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate
-
- MDL: MFCD14609420
- Inchi: 1S/C11H17N3O2/c1-2-16-11(15)9-7-13-14(10(9)12)8-5-3-4-6-8/h7-8H,2-6,12H2,1H3
- InChI Key: XAMABJRYYIAABD-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=NN(C=1N)C1CCCC1)=O
Computed Properties
- Exact Mass: 223.13221
- Monoisotopic Mass: 223.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 70.1Ų
Experimental Properties
- PSA: 70.14
ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D396179-1g |
ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate |
21253-97-4 | 95% | 1g |
$790 | 2024-08-03 | |
| eNovation Chemicals LLC | Y0979010-1g |
ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate |
21253-97-4 | 95% | 1g |
$720 | 2024-08-02 | |
| Enamine | EN300-150793-50mg |
ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate |
21253-97-4 | 50mg |
$707.0 | 2023-09-27 | ||
| Enamine | EN300-150793-100mg |
ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate |
21253-97-4 | 100mg |
$741.0 | 2023-09-27 | ||
| Enamine | EN300-150793-250mg |
ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate |
21253-97-4 | 250mg |
$774.0 | 2023-09-27 | ||
| Enamine | EN300-150793-500mg |
ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate |
21253-97-4 | 500mg |
$809.0 | 2023-09-27 | ||
| Enamine | EN300-150793-1000mg |
ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate |
21253-97-4 | 1000mg |
$842.0 | 2023-09-27 | ||
| Enamine | EN300-150793-2500mg |
ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate |
21253-97-4 | 2500mg |
$1650.0 | 2023-09-27 | ||
| Enamine | EN300-150793-5000mg |
ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate |
21253-97-4 | 5000mg |
$2443.0 | 2023-09-27 | ||
| Enamine | EN300-150793-10000mg |
ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate |
21253-97-4 | 10000mg |
$3622.0 | 2023-09-27 |
ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate
Ethyl 5-Amino-1-Cyclopentyl-1H-Pyrazole-4-Carboxylate: A Comprehensive Overview
Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate, with the CAS number 21253-97-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in drug discovery. The structure of ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate features a pyrazole ring substituted with an amino group at position 5, a cyclopentyl group at position 1, and an ethoxycarbonyl group at position 4. These substituents contribute to its unique chemical properties and potential biological functions.
The synthesis of ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for its preparation. For instance, researchers have explored the use of microwave-assisted synthesis to optimize reaction conditions, reducing both time and energy consumption. Additionally, the application of green chemistry principles has led to the identification of alternative solvents and catalysts that minimize waste and improve yields.
Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate has garnered attention due to its potential as a lead compound in drug development. Pyrazole derivatives are known to exhibit various pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects. Recent studies have focused on evaluating the compound's ability to modulate key cellular pathways involved in diseases such as cancer and neurodegenerative disorders. For example, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain kinases implicated in cancer progression.
The pharmacokinetic properties of ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate have also been investigated to assess its suitability as a drug candidate. Studies conducted in preclinical models indicate that the compound demonstrates moderate bioavailability and favorable pharmacokinetic profiles. However, further research is required to optimize its pharmacokinetic properties for therapeutic applications.
In addition to its pharmacological applications, ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate has been explored for its potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent research has focused on incorporating this compound into polymer blends to enhance their electrical conductivity and mechanical stability.
Ethical considerations surrounding the use of ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate are also important. As with any chemical compound intended for therapeutic or industrial applications, rigorous safety assessments are necessary to ensure its safe handling and use. Regulatory agencies require comprehensive toxicological evaluations, including acute and chronic toxicity studies, to determine safe exposure limits.
Looking ahead, the future of ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate lies in its continued exploration across multiple disciplines. Ongoing research aims to uncover new biological targets and optimize its chemical properties for diverse applications. Collaborative efforts between chemists, biologists, and materials scientists are expected to drive innovation and expand the utility of this compound in both medical and industrial contexts.
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